molecular formula C14H12O3S2 B1679391 Rita CAS No. 213261-59-7

Rita

Katalognummer: B1679391
CAS-Nummer: 213261-59-7
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: KZENBFUSKMWCJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

RITA's applications span several scientific domains:

  • Chemistry : this compound is employed as a tool to study interactions between small molecules and proteins, especially focusing on p53. It helps in understanding the binding dynamics and functional implications of p53 interactions with MDM2, a negative regulator of p53 .
  • Biology : In biological research, this compound is used to investigate mechanisms of apoptosis and cell cycle regulation. Studies have shown that this compound can induce senescence in head and neck squamous cell carcinoma (HNSCC) cells, even in contexts where p53 is mutated or absent .
  • Medicine : this compound shows potential as a therapeutic agent in cancer treatment. It has been demonstrated to reactivate wild-type and mutant p53 functions, leading to increased levels of p53 protein and subsequent cell growth arrest and apoptosis . Its ability to induce apoptosis independently of p53 status makes it particularly valuable for treating tumors with p53 mutations .
  • Industry : In the pharmaceutical sector, this compound is utilized in developing new cancer therapies and serves as a reference compound in drug discovery processes. Its unique mechanism of action positions it as an attractive candidate for further drug development efforts .

Induction of Apoptosis in Tumor Cells

A study investigated this compound's effects on various cancer cell lines with different p53 statuses. The results indicated that this compound induced significant apoptosis in cells harboring wild-type, mutant, and even null p53. Specifically, it activated downstream targets such as PUMA and p21, demonstrating its efficacy across diverse tumor types .

Enhancement of Chemotherapeutic Efficacy

Research has shown that this compound can enhance the antiproliferative effects of standard chemotherapeutic agents like 5-fluorouracil (5-FU) and oxaliplatin in colorectal cancer (CRC) models. The study highlighted that this compound's induction of DNA damage was associated with increased sensitivity to these drugs, independent of the p53 status .

Selectivity Profiles of this compound Analogues

Further investigations into this compound analogs revealed variations in cytotoxicity profiles across different cancer cell lines. A specific modification produced hyperselective analogs that exhibited reduced toxicity while maintaining anticancer activity, indicating potential pathways for optimizing this compound derivatives for clinical use .

Data Tables

Application AreaDescriptionKey Findings
ChemistryInteraction studies with proteinsThis compound binds preferentially to p53 over MDM2 by ~15,000 times .
BiologyMechanisms of apoptosisInduces senescence in HNSCC cells; activates downstream targets like PUMA .
MedicineCancer therapy potentialInduces apoptosis independent of p53 status; enhances effects of chemotherapeutics .
IndustryDrug developmentServes as a lead compound for developing novel anticancer drugs .

Wirkmechanismus

Target of Action

“Rita” is a small molecule that primarily targets the p53 protein . The p53 protein is a well-known tumor suppressor and a major regulator of cellular stress . In addition, “this compound” also targets the thioredoxin reductase 1 (TrxR1) enzyme , and it has been found to be effective against SETD2-deficient cancer cells .

Mode of Action

“this compound” binds to p53, preventing the p53-MDM2 interaction, and induces accumulation of p53 in solid tumors and leukemic cells . This binding is achieved through non-covalent interactions . The activation of p53 induced by “this compound” is mediated through modulation of multiple apoptotic regulatory proteins . Interestingly, “this compound” induces apoptosis in myeloma cells independently of p53 .

Biochemical Pathways

“this compound” affects multiple biochemical pathways. It activates the p53 apoptotic pathway through up-regulation of pro-apoptotic protein Noxa and down-regulation of anti-apoptotic protein Mcl-1 . Additionally, “this compound” induces the ER-stress response pathways, which may inhibit the proliferation or survival of multiple myeloma cells .

Result of Action

“this compound” induces a dose-dependent inhibition of survival and an increase in apoptosis of cells harboring wild-type p53 . It also causes an increase in the expression of p53 only in cells harboring wild-type p53 . Moreover, “this compound” has a strong antitumor effect in vivo .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, the efficacy of “this compound” can be affected by the presence of other compounds. In one study, the combination of “this compound” with an MDM2 antagonist, nutlin, displayed a strong synergism on the killing of certain cells . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

RITA is synthesized through a series of chemical reactions that involve the formation of DNA-DNA and DNA-protein cross-links. The synthetic route typically includes the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the reaction of specific precursors under controlled conditions to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet the standards required for scientific research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions

RITA undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Biologische Aktivität

RITA, or Reactivation of p53 and Induction of Tumor Cell Apoptosis , is a small molecule that has garnered significant attention in cancer research due to its ability to interact with the p53 tumor suppressor protein and inhibit the MDM2-p53 interaction. This article provides a detailed examination of this compound's biological activity, including its mechanisms, efficacy in cancer treatment, and recent research findings.

  • Chemical Name : 5,5'-(2,5-Furandiyl) bis-2-thiophenemethanol
  • Molecular Formula : C₁₄H₁₂O₃S₂
  • Molecular Weight : 286.37 g/mol
  • Purity : ≥97%
  • K_d (p53 binding) : 1.5 nM
  • K_d (MDM2 binding) : 22 μM

This compound functions primarily by binding to wild-type p53, preventing its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This binding leads to the accumulation of p53 in the nucleus, promoting apoptosis in tumor cells expressing wild-type p53. The following table summarizes the key mechanisms involved:

MechanismDescription
MDM2 Inhibition Prevents MDM2-mediated degradation of p53
p53 Activation Induces transcription of pro-apoptotic genes
Apoptosis Induction Triggers apoptotic pathways in cancer cells
Inhibition of Oncogenes Suppresses expression of oncogenes like c-Myc and Mcl-1

Efficacy in Cancer Treatment

Research indicates that this compound exhibits significant anti-tumor activity across various cancer cell lines. For instance, studies have shown that this compound effectively induces apoptosis in cervical carcinoma (HeLa) cells and other tumor types expressing wild-type p53. The following case studies highlight this compound's efficacy:

  • Cervical Carcinoma (HeLa Cells) :
    • This compound treatment led to a marked increase in p53 levels and subsequent apoptosis.
    • In vivo studies demonstrated suppression of tumor growth in HeLa xenograft models.
  • Colorectal Cancer (HCT116 Cells) :
    • This compound showed a GI50 value of approximately 800 nM.
    • It induced apoptosis through upregulation of miR-34a, leading to cell cycle arrest.
  • Breast Cancer (MCF-7 Cells) :
    • Analog compounds derived from this compound exhibited improved antiproliferative activity with IC50 values lower than that of this compound itself.

Recent Research Findings

Recent studies have explored modifications to the this compound structure to enhance its selectivity and potency:

  • Analog Development : Research has identified several this compound analogs with improved cytotoxicity and selectivity for cancer cells while minimizing off-target effects. For instance, compound 7h demonstrated a GI50 of 3.4 μM and was found to be nearly twice as effective as this compound at inducing apoptosis.
  • Mechanistic Insights : Investigations into the mechanism revealed that while this compound activates p53, some analogs might operate through alternative pathways, suggesting a need for further exploration into multi-target approaches for cancer therapy.

Eigenschaften

IUPAC Name

[5-[5-[5-(hydroxymethyl)thiophen-2-yl]furan-2-yl]thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S2/c15-7-9-1-5-13(18-9)11-3-4-12(17-11)14-6-2-10(8-16)19-14/h1-6,15-16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZENBFUSKMWCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(O2)C3=CC=C(S3)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327405
Record name RITA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213261-59-7
Record name 5,5′-(2,5-Furandiyl)bis[2-thiophenemethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213261-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RITA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rita
Reactant of Route 2
Rita
Reactant of Route 3
Reactant of Route 3
Rita
Reactant of Route 4
Rita
Reactant of Route 5
Rita
Reactant of Route 6
Reactant of Route 6
Rita
Customer
Q & A

Q1: What is the primary target of RITA?

A1: this compound primarily targets the p53 tumor suppressor protein. []

Q2: How does this compound interact with p53?

A2: this compound binds to p53 and disrupts its interaction with the human double minute 2 (HDM2) E3 ubiquitin ligase. [, , , ] This inhibition of HDM2-mediated ubiquitination and degradation leads to the stabilization and accumulation of p53. [, ]

Q3: What are the downstream effects of this compound-mediated p53 activation?

A3: this compound-mediated p53 activation triggers a cascade of downstream effects, including:

  • Cell cycle arrest: this compound induces cell cycle arrest primarily at the G0/G1 phase by upregulating p53 target genes such as p21. [, ]
  • Apoptosis: this compound promotes apoptosis (programmed cell death) through the induction of pro-apoptotic p53 target genes such as PUMA, NOXA, and BAX. [, , ]
  • Inhibition of oncogenes: Activated p53 by this compound can suppress the expression of key oncogenes like N-Myc, Aurora kinase, Mcl-1, Bcl-2, Wip-1, MDM2, and MDMX. []
  • Inhibition of angiogenesis: this compound has been shown to inhibit angiogenesis (formation of new blood vessels) through p53-dependent suppression of Hypoxia-inducible factor 1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). []
  • Senescence: this compound has been observed to induce senescence (irreversible cell cycle arrest) in some cancer cell lines. This effect appears to be partially p53-independent and may involve activation of the DNA damage response and inhibition of SIRT1. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H10O3S2, and its molecular weight is 266.35 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not include detailed spectroscopic data for this compound, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used for its characterization.

Q6: How do structural modifications of this compound affect its activity?

A6: Research suggests that modifications to the tricyclic core structure of this compound, particularly the introduction of α-heteroaryl substituents like furan and thiophene, can significantly impact its antiproliferative activity and selectivity towards cancer cells with wild-type p53. []

Q7: What is the evidence of this compound's efficacy in preclinical studies?

A7: this compound has demonstrated promising anti-cancer activity in various preclinical studies:

  • In vitro: this compound effectively inhibits the growth of several cancer cell lines with wild-type p53, including colon cancer, osteosarcoma, fibrosarcoma, multiple myeloma, mantle cell lymphoma, neuroblastoma, and head and neck cancer cells. [, , , , ]
  • In vivo: this compound exhibits significant anti-tumor effects in animal models, effectively suppressing the growth of human tumor xenografts in mice. [, ]

Q8: Has this compound been tested in clinical trials?

A8: The provided research papers do not mention any completed or ongoing clinical trials for this compound.

Q9: Are there known mechanisms of resistance to this compound?

A9: Research suggests that mutations in the p53 DNA binding and dimerization domains can confer resistance to this compound in lymphoid models. [] This highlights the importance of assessing p53 mutational status when considering this compound as a potential therapeutic agent.

Q10: Does this compound exhibit cross-resistance with other anti-cancer agents?

A10: While this compound shows cross-resistance with other HDM2 inhibitors like Nutlin and MI-63, it retains efficacy in cells resistant to conventional chemotherapeutic agents such as bortezomib, doxorubicin, cisplatin, and melphalan. [] This suggests that this compound may be a valuable therapeutic option for patients who develop resistance to these conventional therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.